molecular formula C16H27NO3 B1381115 Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 1416176-14-1

Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B1381115
CAS No.: 1416176-14-1
M. Wt: 281.39 g/mol
InChI Key: AXUPGUGFMSYTMC-UHFFFAOYSA-N
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Description

Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate: is a complex organic compound with the molecular formula C₁₆H₂₇NO₃ and a molecular weight of 281.2 g/mol . This compound is characterized by its spirocyclic structure, which includes a formyl group and a tert-butyl ester group. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

The synthesis of tert-butyl 9-formyl-3-azaspiro[55]undecane-3-carboxylate typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthesis processes optimized for large-scale production. These methods would include rigorous purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate is not well-documented, but its effects are likely related to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, making it a versatile intermediate in various chemical syntheses and research applications.

Properties

IUPAC Name

tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)6-4-13(12-18)5-7-16/h12-13H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUPGUGFMSYTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CC2)C=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate
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Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate
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Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate
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Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate
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Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate
Reactant of Route 6
Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate

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